REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[CH2:12]1[CH2:16][O:15][CH2:14][CH2:13]1>>[CH:14]12[O:15][CH:16]1[CH2:12][CH2:2][CH2:6][CH2:13]2.[NH:4]1[CH:3]=[C:8]([C@@H:9]2[CH2:10][CH2:16][CH2:12][CH2:13][C@H:14]2[OH:15])[CH:7]=[N:5]1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.82 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction and aftertreatment
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CCCC1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33 mmol | |
AMOUNT: MASS | 3.24 g |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)[C@H]1[C@@H](CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[CH2:12]1[CH2:16][O:15][CH2:14][CH2:13]1>>[CH:14]12[O:15][CH:16]1[CH2:12][CH2:2][CH2:6][CH2:13]2.[NH:4]1[CH:3]=[C:8]([C@@H:9]2[CH2:10][CH2:16][CH2:12][CH2:13][C@H:14]2[OH:15])[CH:7]=[N:5]1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.82 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction and aftertreatment
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CCCC1)O2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33 mmol | |
AMOUNT: MASS | 3.24 g |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)[C@H]1[C@@H](CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |